4-(3-Nitrophenyl)benzaldehyde - 411206-92-3

4-(3-Nitrophenyl)benzaldehyde

Catalog Number: EVT-387984
CAS Number: 411206-92-3
Molecular Formula: C13H9NO3
Molecular Weight: 227.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Zecher-Krohnke ring-closure reaction: This one-step reaction provides a direct route to 4-(3-Nitrophenyl)benzaldehyde. []
  • Oxidation and Decarboxylation: This multi-step approach involves synthesizing tetraethyl 1,4-dihydro-4-(3-nitrophenyl)-2,3,5,6-pyridinetetracarboxylate from 3-nitrobenzaldehyde and subsequently oxidizing and decarboxylating it to obtain the desired product. []
Molecular Structure Analysis
  • Condensation Reactions: It readily undergoes condensation with various reagents like hydrazines, hydroxylamine, and other heterocyclic compounds to yield more complex derivatives. [, , , , , ]
  • Esterification: The aldehyde group can be selectively oxidized to a carboxylic acid, which then undergoes esterification reactions to form esters with various alcohols. [, , , ]
  • Reduction: The nitro group can be reduced to an amine, offering another avenue for further derivatization. [, ]
Physical and Chemical Properties Analysis
  • Solubility: 4-(3-Nitrophenyl)benzaldehyde is likely soluble in organic solvents. Some of its derivatives show enhanced water solubility due to the presence of polar groups. [, ]
  • Stability: The molecule seems relatively stable under normal conditions, though some derivatives are susceptible to oxidation. [, ]

Safety and Hazards

Applications
  • Calcium Channel Antagonists: Many derivatives, especially those incorporating the 1,4-dihydropyridine motif, exhibit potent calcium channel blocking activity. These compounds have shown promise in treating hypertension, stroke, and other cardiovascular diseases. [, , , , , , , , , , ]
  • Anticonvulsants: Some derivatives have demonstrated potential as anticonvulsant agents, suggesting their possible use in managing seizures. []
  • Anticancer Agents: Certain derivatives have shown promising anticancer activity against specific cancer cell lines, warranting further investigation for potential therapeutic applications. [, ]
  • Antimicrobial Agents: Some derivatives exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting their potential in developing new antibacterial agents. [, , ]
  • Antioxidants: Several synthesized compounds incorporating 4-(3-Nitrophenyl)benzaldehyde show significant antioxidant activity, suggesting possible applications in combating oxidative stress-related conditions. []

6-[2-Hydroxy-4-((3-nitrophenyl)diazenyl)-1-phenyl]imine penicillanic acid (HNDIP)

  • Compound Description: HNDIP is a novel azo-azomethine ligand synthesized from 4-(3-Nitrophenyl)benzaldehyde. It acts as a tridentate ligand with a single negative charge. [] HNDIP exhibits significant inhibitory activity against the bacteria Pseudomonas and Klebsiella. []
  • Relevance: HNDIP is synthesized from 4-(3-Nitrophenyl)benzaldehyde through a multi-step reaction involving the formation of an azo bond with 3-nitroaniline followed by condensation with 6-aminopenicillanic acid. [] This makes it a structurally related compound containing the core 3-nitrophenylbenzaldehyde moiety. []

4-(3-Nitrophenyl)-2-picoline

  • Compound Description: 4-(3-Nitrophenyl)-2-picoline is synthesized through a Zecher-Krohnke ring-closure reaction and serves as a precursor for 2-formyl-4-(3-aminophenyl)pyridine thiosemicarbazone (4-APPT), a potential antineoplastic agent. []
  • Relevance: This compound shares a similar structure with 4-(3-Nitrophenyl)benzaldehyde, featuring both a pyridine ring and a 3-nitrophenyl substituent. The key difference lies in the position of the methyl group on the pyridine ring. []

6-Methyl-4-(3-nitrophenyl)-2-phenyl-5-(pyrrolidinomethylcarbonylamino)pyrimidine

  • Compound Description: This compound, denoted as 10f in the paper, exhibits potent anti-anoxic activity (AA) with an effective dose of 3.2 mg/kg administered intraperitoneally in mice. []
  • Relevance: While structurally distinct from 4-(3-Nitrophenyl)benzaldehyde, it belongs to the same class of 4-(3-nitrophenyl)pyrimidine derivatives that are investigated for their AA activity. The research suggests that these compounds, including 10f, might share a similar mechanism of action with FK 360, a known anti-anoxic agent, based on the comparison of their three-dimensional molecular electrostatic potentials (3D-MEP). [] This connection implies a potential relationship in structure-activity relationships between these compounds and 4-(3-Nitrophenyl)benzaldehyde.

1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid esters

  • Compound Description: This group encompasses a variety of dihydropyridine (DHP) derivatives where the ester substituents at positions 3 and 5 of the DHP ring are varied. These compounds are recognized for their potent calcium antagonist activity. [, , , , , , , , , , , , , , , , , , , , , , ] Many exhibit significant antihypertensive effects, with some being significantly more potent and longer-lasting than commercially available calcium antagonists like nifedipine and nicardipine. [, ]
  • Relevance: These DHP derivatives are considered structurally related to 4-(3-Nitrophenyl)benzaldehyde because they share the 3-nitrophenyl moiety. [, , , , , , , , , , , , , , , , , , , , , , ] The research highlights the importance of the 3-nitrophenyl group and the overall DHP structure for their pharmacological activity.

4,7-Dihydro-3-isobutyl-6-methyl-4-(3-nitrophenyl)thieno[2,3-b]pyridine-5-carboxylate (S-312-d)

  • Compound Description: S-312-d represents a novel dihydrothienopyridine calcium antagonist that demonstrates potent and long-lasting antihypertensive effects in various hypertensive rat models. [, ] It also exhibits neuroprotective effects, reducing ischemic amino acid release and neuronal injury in stroke-prone spontaneously hypertensive rats. []
  • Relevance: S-312-d is structurally analogous to 4-(3-Nitrophenyl)benzaldehyde, featuring a 3-nitrophenyl group attached to a heterocyclic ring system. [, ] The presence of this shared structural motif suggests a possible link in their pharmacological properties, particularly concerning their calcium channel blocking activity.

Tetraethyl 4-(3-nitrophenyl)-2,3,5,6-pyridinetetracarboxylate

  • Compound Description: This compound is synthesized through a multi-step reaction involving 3-nitrobenzaldehyde and diethyl oxalacetate. []
  • Relevance: This compound represents a pyridine derivative incorporating the 4-(3-nitrophenyl) moiety, directly derived from 4-(3-Nitrophenyl)benzaldehyde itself. [] This direct structural relationship highlights the significance of the 4-(3-nitrophenyl) group in the synthesis of various heterocyclic compounds.

N,N-Diethyl-2,6,6-trimethyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

  • Compound Description: This compound displays potential calcium modulatory properties. [] Its crystal structure reveals a planar 1,4-dihydropyridine ring, an unusual conformation compared to the typical shallow boat form. []
  • Relevance: This compound is structurally similar to 4-(3-Nitrophenyl)benzaldehyde, containing a 3-nitrophenyl group attached to a partially saturated six-membered ring. [] This structural similarity, combined with its potential calcium modulatory activity, suggests a possible connection in their biological targets and mechanisms of action.

Properties

CAS Number

411206-92-3

Product Name

4-(3-Nitrophenyl)benzaldehyde

IUPAC Name

4-(3-nitrophenyl)benzaldehyde

Molecular Formula

C13H9NO3

Molecular Weight

227.21 g/mol

InChI

InChI=1S/C13H9NO3/c15-9-10-4-6-11(7-5-10)12-2-1-3-13(8-12)14(16)17/h1-9H

InChI Key

WVNUEQVVKNIIMZ-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(C=C2)C=O

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(C=C2)C=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.